6-Fluoro-4-methyl-quinolin-2-ylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
6-fluoro-4-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H2,12,13) |
InChI Key |
DLMQWFDOVKWPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of 6-Fluoro-4-methyl-quinolin-2-ylamine
The de novo synthesis involves the construction of the quinoline (B57606) ring system from acyclic precursors. Several well-established named reactions in quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, form the basis for these routes. The specific placement of the fluoro, methyl, and amino groups requires careful selection of starting materials and reaction conditions.
Traditional methods for synthesizing substituted 2-aminoquinolines often rely on sequential, multistep processes. A plausible and common route involves the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
For this compound, a typical multistep sequence might begin with 4-fluoroaniline (B128567). This could be followed by a reaction with a β-keto nitrile, such as 3-oxobutanenitrile, under acidic or basic conditions. The initial condensation forms an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the target quinoline. Another approach involves the reaction of a substituted aniline (B41778) with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.
Table 1: Representative Multistep Synthetic Route for this compound
| Step | Starting Materials | Key Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | 4-Fluoroaniline, 3-Oxobutanenitrile | Acid catalyst (e.g., p-TsOH), Toluene, Reflux | Enamine intermediate | Formation of the C-N bond and precursor for cyclization. |
| 2 | Enamine intermediate | High temperature or strong acid (e.g., PPA) | This compound | Intramolecular electrophilic cyclization followed by aromatization. |
To improve efficiency and sustainability, one-pot syntheses have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time, solvents, and reagents. For instance, a one-pot synthesis of 2-aminoquinoline (B145021) derivatives can be achieved from acetonitrile. rsc.org A variation of this could involve the reaction of 2-amino-5-fluorobenzonitrile (B1271947) with acetone (B3395972) in the presence of a strong base, leading directly to the cyclized product.
Multi-component reactions (MCRs) are another powerful one-pot strategy. A hypothetical MCR for this target could involve the reaction of 4-fluoroaniline, an acetone equivalent, and a cyanide source, catalyzed by a Lewis acid, to assemble the quinoline core in a single operation. These approaches are highly convergent and offer significant advantages in terms of operational simplicity. researchgate.net
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govmdpi.com Many conventional quinoline syntheses, including the Friedländer and Combes reactions, can be significantly accelerated under microwave conditions. nih.gov
For the synthesis of this compound, a microwave-assisted protocol could involve heating a mixture of 2-amino-5-fluorobenzophenone (B397965) and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate) in a suitable solvent for a few minutes, as opposed to several hours under conventional heating. rsc.org This rapid heating can overcome activation energy barriers more efficiently and minimize the formation of side products.
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to a few hours |
| Energy Input | Indirect, slow heating of the reaction vessel | Direct, rapid heating of the solvent and reactants |
| Yields | Often moderate to good | Often good to excellent |
| Side Products | More prevalent due to prolonged reaction times | Often reduced, leading to cleaner reactions |
| Reproducibility | Can be variable | Generally high |
Catalysis is fundamental to many modern quinoline synthesis methods, offering milder reaction conditions and greater control over regioselectivity. mdpi.com Both metal-based and metal-free catalysts are employed.
Metal Catalysis : Transition metals like palladium, ruthenium, iron, and cobalt are widely used. mdpi.comresearchgate.netorganic-chemistry.org For example, a palladium-catalyzed oxidative cyclization of anilines with aliphatic alcohols can produce quinolines. organic-chemistry.org Iron catalysts can be used in reactions between anilines, alcohols, and a carbon source. researchgate.net These catalysts often work by facilitating key steps such as C-H activation, dehydrogenation, and reductive amination, which are crucial for forming the heterocyclic ring. rsc.org
Acid/Base Catalysis : Brønsted and Lewis acids are commonly used to promote the condensation and cyclization steps in reactions like the Friedländer, Combes, and Doebner–von Miller syntheses. Lewis acids like zinc chloride or iron(III) chloride can activate carbonyl groups towards nucleophilic attack, while Brønsted acids facilitate dehydration steps. organic-chemistry.org
The choice of catalyst is critical for achieving high yields and directing the reaction toward the desired isomer, particularly when using unsymmetrical starting materials.
Derivatization and Functionalization of this compound Analogs
Once synthesized, the this compound core can be further modified to create a library of analogs. The primary sites for functionalization are the C2-amino group and the quinoline ring itself through electrophilic or nucleophilic substitution, though this article focuses on the amine group.
The 2-amino group is a versatile handle for introducing a wide range of substituents. Its nucleophilic character allows for straightforward reactions with various electrophiles.
Acylation : The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to modulate the electronic properties and biological activity of the parent compound.
Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing molecular interactions.
Alkylation and Arylation : The amino group can undergo N-alkylation with alkyl halides or N-arylation via Buchwald-Hartwig or Ullmann coupling reactions. These modifications introduce lipophilic groups and can significantly alter the molecule's steric profile.
Formation of Schiff Bases : Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can serve as intermediates for further transformations or possess biological activity in their own right.
These derivatization strategies are essential for structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule's properties for specific applications. nih.gov
Table 3: Common Amine Functionalization Reactions
| Reaction Type | Reagent Example | Functional Group Introduced | Product Class |
| Acylation | Acetyl chloride | -C(O)CH₃ | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | -SO₂C₆H₄CH₃ | Sulfonamide |
| Alkylation | Methyl iodide | -CH₃ | Secondary Amine |
| Schiff Base Formation | Benzaldehyde | -N=CHC₆H₅ | Imine (Schiff Base) |
Modification at Quinoline Ring Positions (C-2, C-4, C-6)
The functionalization of the this compound core can be strategically achieved at its substituted positions, enabling the synthesis of a diverse library of analogues.
C-2 Position: The 2-amino group is a primary site for modification. However, transformations can also be initiated from a precursor like 6-fluoro-2,4-dimethylquinoline. The methyl group at the C-2 position is activated by the adjacent ring nitrogen, making it susceptible to various reactions. For instance, it can undergo oxidation to form a carboxylic acid or be halogenated to provide a reactive intermediate for further nucleophilic substitution. A related study demonstrated the conversion of a 4-chloro-6-fluoro-2-methylquinoline (B103436) to a 2-(chloromethyl) intermediate, which was then reacted with thiols and subsequently oxidized to sulfones. nih.gov This highlights a viable pathway for introducing complex side chains at the C-2 position.
C-4 Position: The methyl group at the C-4 position can be modified, though it is generally less reactive than a C-2 methyl group. More commonly, modifications at C-4 are achieved by starting with a precursor containing a more versatile functional group, such as a hydroxyl or chloro group. For example, in related quinoline systems, a 4-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. nih.gov The synthesis of various 4-aminoquinoline (B48711) derivatives is often achieved by reacting a 4-chloroquinoline (B167314) precursor with the desired amine. nih.gov
C-6 Position: The fluorine atom at the C-6 position is a defining feature of this quinoline series. Direct nucleophilic substitution of this fluorine atom is challenging due to the electron-rich nature of the benzene (B151609) ring. Instead, its primary role is to modulate the electronic properties of the entire quinoline system. The strong electron-withdrawing nature of fluorine significantly influences the reactivity of the molecule, affecting the pKa of the amino group and the susceptibility of other positions to nucleophilic or electrophilic attack. mdpi.com The introduction of fluorine at the C-6 position is a well-established strategy in the development of fluoroquinolone antibiotics to enhance biological activity. mdpi.comnih.gov
The table below summarizes representative modifications on a related 6-fluoroquinoline (B108479) core, illustrating the chemical possibilities. nih.gov
| Starting Material | Position Modified | Reagent(s) | Product Type |
| 4-Chloro-6-fluoro-2-methylquinoline | C-2 | 1. m-CPBA; 2. Benzenesulfonyl chloride; 3. Substituted thiols; 4. H₂O₂ | 2-((Aryl/Alkylsulfonyl)methyl)-4-chloro-6-fluoroquinoline |
| 4-Chloro-2-(sulfonylmethyl)-6-fluoroquinoline | C-4 | N-(3-aminopropyl)morpholine | N-(3-morpholinopropyl)-2-(sulfonylmethyl)-6-fluoroquinolin-4-amine |
| 4-Amino-6-fluoro-2-methylquinoline (B1275901) | C-2 | Thiophene-2-carbaldehyde | (E)-6-Fluoro-2-(2-(thiophen-2-yl)vinyl)quinolin-4-amine derivative |
Synthesis of Related Quinoline-Quinolone Tautomeric Systems
The 2-aminoquinoline structure of this compound can theoretically exist in equilibrium with its tautomeric imino form, 2-imino-6-fluoro-4-methyl-1,2-dihydroquinoline. However, the amino form is generally the predominant and more stable tautomer.
Of greater significance is the synthesis of the corresponding quinolone (or more accurately, quinolin-4-one) analogues, which represent a different but structurally related tautomeric system. The quinolone scaffold is a cornerstone of many pharmaceutical compounds. nih.gov The synthesis of a related system, 6-fluoro-4-hydroxy-2-methylquinoline, provides direct access to the quinolone tautomer. chemicalbook.comchemicalbook.com This compound exists in a tautomeric equilibrium with 6-fluoro-2-methylquinolin-4(1H)-one. nih.govresearchgate.net
The equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the 4-quinolone (keto) form is a critical aspect of their chemistry. nih.gov While theoretical calculations on some model systems suggest a preference for the hydroxyquinoline form due to aromaticity, the quinolone form is often crucial for biological activity, where the keto group and N-H proton can act as key hydrogen bond donors and acceptors. nih.gov
Synthesis of these systems is typically achieved via cyclization reactions. For example, the reaction of 4-fluoroaniline with ethyl acetoacetate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether (a Conrad-Limpach reaction), yields 6-fluoro-4-hydroxy-2-methylquinoline. chemicalbook.com
Tautomeric Forms of the Related 4-Hydroxy System:
| Tautomer Name | Structure | Key Features |
| 6-Fluoro-4-hydroxy-2-methylquinoline | Hydroxy (Enol) Form | Fully aromatic bicyclic system, OH group at C-4. |
| 6-Fluoro-2-methylquinolin-4(1H)-one | Quinolone (Keto) Form | Carbonyl group at C-4, N-H proton, non-aromatic pyridinone ring. |
Stereoselective Synthesis of Chiral Quinoline Derivatives
Introducing chirality to the 6-fluoro-4-methyl-quinoline framework can be achieved by modifying the core structure to create one or more stereocenters. A common strategy involves the reduction of the quinoline ring to form a chiral 1,2,3,4-tetrahydroquinoline. The reduction of the C2=N1 and C3=C4 double bonds creates stereocenters at the C-2 and C-4 positions.
The synthesis of a specific diastereomer or enantiomer requires stereoselective methods. This can be accomplished through several approaches:
Catalytic Asymmetric Hydrogenation: Using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) to hydrogenate the quinoline ring can selectively produce one enantiomer over the other.
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can direct the stereochemical outcome of a reduction or other addition reactions, after which the auxiliary can be removed.
Resolution: Synthesizing the racemic mixture of the chiral derivative and then separating the enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.
An example of a related chiral derivative is 6-Fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline, whose crystal structure has been reported. researchgate.net In this molecule, both the C-2 and C-4 positions are chiral centers. The synthesis of such a compound would involve the addition of a pyridyl group at C-2 followed by a diastereoselective reduction of the quinoline ring.
Precursor Synthesis and Intermediate Chemistry
The synthesis of this compound relies on the construction of the core quinoline ring system from acyclic precursors. The choice of synthetic route dictates the key intermediates. A prevalent method for constructing the quinoline ring is the Conrad-Limpach-Knorr synthesis. nih.gov
A plausible and efficient pathway starts with commercially available materials:
Intermediate 1: Enamine Formation: The synthesis begins with the reaction of a substituted aniline, in this case, 4-fluoroaniline , with a β-ketoester, such as ethyl acetoacetate . This condensation reaction, typically performed under mild heating, yields an enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate . This step is crucial as it combines the two key fragments that will form the final bicyclic structure.
Intermediate 2: Quinolinone Formation (Cyclization): The enamine intermediate undergoes thermal cyclization at high temperatures (often >250 °C), usually in a high-boiling point solvent like diphenyl ether or Dowtherm A. This intramolecular Friedel-Crafts-type reaction results in the formation of the quinolone ring, yielding 6-fluoro-4-hydroxy-2-methylquinoline . This quinolone is a pivotal intermediate in the synthesis of many derivatives. chemicalbook.com
Intermediate 3: Halogenation: To introduce the desired 4-methyl group (if starting from the 4-hydroxy intermediate) and the 2-amino group, further transformations are needed. A common route involves converting the 4-hydroxy group into a better leaving group, such as a chloride. Reacting the quinolone with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would yield 4-chloro-6-fluoro-2-methylquinoline .
From this chlorinated intermediate, the synthesis can proceed toward the target compound through nucleophilic substitution reactions at both the C-4 and C-2 positions, although the specific sequence to arrive at this compound from this intermediate would require further specific steps, potentially involving reduction of the 4-chloro group and amination at the C-2 position via a Chichibabin-type reaction or multi-step conversion.
The table below outlines the key steps in the synthesis of the precursor quinolone.
| Step | Reactants | Key Reagent/Condition | Intermediate Product |
| 1 | 4-Fluoroaniline, Ethyl acetoacetate | Acetic acid (catalyst), Heat | Ethyl 3-((4-fluorophenyl)amino)but-2-enoate |
| 2 | Ethyl 3-((4-fluorophenyl)amino)but-2-enoate | Diphenyl ether, ~250 °C | 6-Fluoro-4-hydroxy-2-methylquinoline |
| 3 | 6-Fluoro-4-hydroxy-2-methylquinoline | Phosphorus oxychloride (POCl₃) | 4-Chloro-6-fluoro-2-methylquinoline |
This foundational chemistry of precursor and intermediate synthesis provides the essential building blocks for accessing this compound and its diverse chemical derivatives.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Fluoro-4-methyl-quinolin-2-ylamine at an electronic level. These methods offer a detailed view of its structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net
| Computational Method | Basis Set | Key Calculated Properties | Typical Application |
|---|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | Optimized Geometry, Mulliken Charges, MEP | Structural and Electronic Analysis |
| TD-DFT | 6-311++G(d,p) | Excitation Energies, UV-Vis Spectra | Spectroscopic Property Prediction |
| DFT (M06-2X) | 6-31+G(d,p) | Tautomer Energies, Transition States | Reactivity and Stability Analysis |
The 2-aminoquinoline (B145021) scaffold of this compound allows for the existence of tautomeric forms, specifically the amino and imino forms. Prototropic tautomerism involves the transfer of a proton between two atoms within the same molecule. mdpi.com Understanding the tautomeric equilibrium is vital as different tautomers can exhibit distinct chemical and biological properties.
Quantum chemical calculations, particularly DFT, are employed to determine the relative energies and stabilities of these tautomers in various environments (gas phase and solvents). scirp.orgbeilstein-journals.org For similar 2-aminoquinoline systems, studies have shown that the amino form is generally more stable than the imino tautomer. The energetic landscape, including the transition state energy for the proton transfer, can be calculated to understand the kinetics of the tautomerization process. beilstein-journals.org The inclusion of explicit solvent models in these calculations is often necessary to accurately reproduce experimental observations, as intermolecular hydrogen bonding with solvent molecules can significantly influence the equilibrium. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of a molecule's chemical reactivity and kinetic stability. scirp.org
A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. irjweb.com For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov In this compound, the amino and methyl groups act as electron-donating groups, while the fluorine atom and the nitrogen in the quinoline ring are electron-withdrawing. This distribution of electronic character dictates the localization of the HOMO and LUMO, and consequently, the sites susceptible to electrophilic and nucleophilic attack.
| Parameter | Significance | Typical Value Range (eV) for Quinolines |
|---|---|---|
| EHOMO | Electron-donating ability | -6.0 to -6.8 scirp.org |
| ELUMO | Electron-accepting ability | -1.5 to -2.0 scirp.org |
| Energy Gap (ΔE) | Chemical reactivity and stability | 4.0 to 5.0 scirp.org |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a molecule like this compound might interact with a biological target.
Docking simulations are used to build a comprehensive profile of the interactions between the ligand and the amino acid residues in the protein's binding site. For quinoline derivatives, these interactions commonly include:
Hydrogen Bonds: The amino group (-NH2) and the quinoline nitrogen are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The aromatic quinoline ring and the methyl group can form hydrophobic contacts with nonpolar residues.
π-π Stacking: The planar quinoline ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonds: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen in the protein backbone or side chains. researchgate.net
These interactions collectively determine the binding affinity of the ligand for the protein. nih.gov The presence of fluorine can enhance binding affinity through favorable halogen bonding and by modulating the electronic properties of the aromatic system. nih.gov
The primary output of a molecular docking study is the prediction of the most stable binding pose of the ligand within the receptor's active site. This is quantified by a scoring function, which estimates the binding free energy (often in kcal/mol), with lower values indicating stronger binding. semanticscholar.org
For this compound, docking studies against various protein targets (e.g., kinases, DNA gyrase, or viral proteins) would predict its binding orientation and affinity. researchgate.netresearchgate.net For instance, in a kinase active site, the 2-amino group might form a critical hydrogen bond with the hinge region of the protein, a common binding motif for kinase inhibitors. The fluorinated phenyl ring could extend into a hydrophobic pocket, with the fluorine atom potentially forming specific interactions that enhance binding selectivity and potency. nih.gov These predictions are crucial for understanding the molecule's potential mechanism of action and for guiding the design of more potent analogs. nih.govorientjchem.org
| Protein Target (Example) | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Types |
|---|---|---|---|---|
| S. aureus DNA Gyrase | 2XCT | -6.0 to -8.5 | Ser, Arg, Glu | Hydrogen Bond, Salt Bridge, Halogen Bond researchgate.net |
| HIV Reverse Transcriptase | 4I2P | -8.0 to -10.5 | Lys, Trp, Pro | Hydrogen Bond, Hydrophobic nih.gov |
| Human Aurora A Kinase | - | -7.0 to -9.0 | Hydrophobic residues | Hydrophobic, π-π Stacking orientjchem.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The primary goal of QSAR is to develop predictive models that can estimate the activity of novel molecules, thereby guiding the design and synthesis of more potent compounds and reducing the time and cost associated with drug discovery. In the context of quinoline derivatives, including compounds structurally related to this compound, QSAR studies have been instrumental in understanding the structural requirements for various biological activities.
The development of predictive QSAR models for quinoline derivatives involves a multi-step process that begins with the compilation of a dataset of compounds with known biological activities. The three-dimensional structures of these molecules are then constructed and optimized using computational chemistry software. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates these descriptors with the biological activity.
For instance, a QSAR study on a series of quinoline derivatives with anti-leishmanial activity utilized Gaussian software and DFT/B3LYP computational methods to optimize the compound structures and calculate quantum descriptors. researchgate.net The relationship between these descriptors and the anti-leishmanial activity was then analyzed using the MLR linear correlation method, resulting in a QSAR equation with a squared correlation coefficient (R²) of 0.74. researchgate.net Similarly, 2D and 3D-QSAR models have been developed for various other quinoline derivatives, such as those targeting angiotensin II receptors and those with antifungal properties. researchgate.net
The robustness and predictive power of a QSAR model are assessed through rigorous validation techniques. These often include internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds. A reliable QSAR model should have high statistical parameters, indicating a strong correlation between the descriptors and the activity and a high predictive capability for new compounds. For example, a study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis developed a QSAR model with an R² of 0.83 and validated it using multiple methods, including leave-one-out cross-validation and Y-randomization tests. nih.gov
The table below illustrates the statistical parameters often used to evaluate the quality of a QSAR model, with example values taken from a study on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents. nih.gov
| Statistical Parameter | Description | Example Value |
| R² (Squared Correlation Coefficient) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1 indicates a better fit. | 0.921 |
| R²adj (Adjusted R²) | A modified version of R² that adjusts for the number of predictors in the model. It is a more conservative estimate of the model's fit. | 0.878 |
| Q²cv (Leave-one-out Cross-validation Coefficient) | A measure of the model's internal predictive ability. A higher value (typically > 0.5) indicates good internal predictivity. | 0.801 |
| R²pred (Predictive R²) | A measure of the model's predictive power for an external test set of compounds. A higher value indicates better external predictivity. | 0.901 |
A crucial outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity of the compounds under investigation. These descriptors provide valuable insights into the mechanism of action and the structural features that are either beneficial or detrimental to the desired activity. Molecular descriptors can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors.
In various QSAR studies on quinoline derivatives, a range of descriptors have been identified as being important for different biological activities. For example, in the study of anti-leishmanial quinolines, the coefficients of descriptors such as MATS1v, GATS6m, and HATS7u were found to influence the activity, with an increase in their values leading to a decrease in compound activity. researchgate.net Another QSAR study on quinolon-4(1H)-imine derivatives as antimalarial agents identified atomic charges on specific carbon atoms (qC3, qC8, qC10, qC11, qC17, and qC18) as key descriptors in the best QSAR model. unram.ac.id
For 2,4-disubstituted 6-fluoroquinolines with antiplasmodial activity, the QSAR model revealed that the properties n5Ring, GGI9, TDB7u, TDB8u, and RDF75i were significant. nih.gov Specifically, n5Ring, TDB8u, and RDF75i were positively associated with the antiplasmodial activity, while GGI9 and TDB7u were negatively associated. nih.gov This suggests that modifications to the quinoline scaffold that affect these properties could lead to more potent antiplasmodial agents.
The following table provides examples of different types of molecular descriptors and their potential influence on the biological activity of quinoline derivatives, as suggested by various QSAR studies.
| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |
| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Can influence drug-receptor interactions, reactivity, and metabolic stability. For instance, specific atomic charges were found to be crucial for the antimalarial activity of quinolone derivatives. unram.ac.iddergipark.org.tr |
| Topological | n5Ring (Number of 5-membered rings) | Can relate to the overall size and shape of the molecule, which is important for fitting into a receptor's binding site. Found to be positively associated with the antiplasmodial activity of 6-fluoroquinolines. nih.gov |
| Physicochemical | van der Waals volume, Electron Density, Electronegativity | These properties were suggested to play a pivotal role in the antituberculosis activity of quinolinone-based thiosemicarbazones. nih.gov |
| 3D Descriptors | RDF75i (Radial Distribution Function - 7.5 / weighted by ionization potential) | Provides information about the 3D arrangement of atoms and their properties. Found to be positively correlated with the antiplasmodial activity of 6-fluoroquinolines. nih.gov |
While no specific QSAR studies have been published for this compound, the principles and findings from studies on structurally similar quinoline derivatives provide a strong foundation for how such an analysis would be conducted and what types of molecular descriptors would likely be important for its biological activity.
Biological Activity and Structure Activity Relationship Sar Investigations
In Vitro Assessment of Biological Modulations
The biological effects of quinoline (B57606) derivatives are diverse, stemming from their ability to interact with various enzymes, receptors, and cellular pathways. The specific substitution pattern on the quinoline ring dictates the primary biological activity.
Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases, Alkyltransferases)
The quinoline core is a well-established pharmacophore for targeting enzymes involved in DNA replication and maintenance. nih.gov Notably, fluoroquinolone antibiotics, a related class of quinolines, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA supercoiling and separation during replication. mdpi.comnih.gov This mechanism prevents bacterial cell division and leads to cell death. nih.gov
Beyond topoisomerases, certain quinoline-based analogs have been shown to inhibit other DNA-interacting enzymes. For instance, specific derivatives can act as inhibitors of DNA methyltransferases (DNMT1) by intercalating into the DNA minor groove, which induces a conformational change in the enzyme and blocks its catalytic activity. nih.gov Some analogs also show inhibitory effects on polymerases and base excision repair glycosylases. nih.gov
Furthermore, scaffolds structurally related to 2-aminoquinolines have demonstrated potent kinase inhibition. A series of 2-amino-4-methylquinazoline derivatives, which share a similar aminopyrimidine fragment, were identified as highly potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in cancer. nih.gov
| Target Enzyme | Compound Class | Key Findings | Reference |
| DNA Gyrase / Topoisomerase IV | Fluoroquinolones | Inhibition of DNA replication, leading to broad-spectrum antibacterial activity. | mdpi.comnih.gov |
| DNA Methyltransferase 1 (DNMT1) | Quinoline-based analogs | Low micromolar inhibitory potency through DNA intercalation. | nih.gov |
| Phosphatidylinositol 3-Kinase (PI3K) | 2-Amino-4-methylquinazolines | Nanomolar potency, leading to antiproliferative effects in cancer cells. | nih.gov |
Receptor Interaction and Modulation Studies (e.g., GABAA, MCHR1)
Derivatives of 2-aminoquinoline (B145021) have been investigated as antagonists for G protein-coupled receptors (GPCRs), which are crucial targets in the central nervous system. Studies have identified 6-acylamino-2-aminoquinolines as potent antagonists of the melanin-concentrating hormone 1 receptor (MCHR1). nih.gov The MCHR1 system is involved in regulating energy balance and mood, making it a target for obesity and depression treatments. nih.gov The binding of these antagonists involves key interactions, such as a salt bridge formation between the basic amine of the ligand and an aspartate residue (Asp123) in the receptor. nih.gov
Additionally, other quinoline analogs have shown an affinity for dopamine (B1211576) receptors. Research on 2-aminoindane-quinoline analogs suggests potential interactions with D2-type dopamine receptors, indicating a possible role in modulating dopaminergic transmission. derpharmachemica.com The lipophilicity and substitution pattern on the quinoline ring, particularly at positions 5, 7, and 8, appear to influence the affinity for these receptors. derpharmachemica.com
Cell-Based Assays for Cellular Pathway Modulation (e.g., Growth Inhibition)
The antiproliferative activity of quinoline derivatives has been extensively studied in various cancer cell lines. While data on 6-Fluoro-4-methyl-quinolin-2-ylamine itself is not available, studies on structurally related 2-substituted-4-amino-6-halogenquinolines provide significant insight. These compounds have demonstrated potent growth inhibition against a panel of human cancer cell lines, including non-small cell lung (H-460), colon (HT-29), liver (HepG2), and gastric (SGC-7901) cancer cells. nih.gov
One analog, featuring a 4-methoxystyryl group at the C-2 position and a dimethylaminoalkylamino substituent at the C-4 position of a 6-fluoroquinoline (B108479) core, exhibited exceptional potency with IC₅₀ values in the nanomolar to low micromolar range, far exceeding the activity of the reference drug gefitinib (B1684475) in some cases. nih.gov The mechanism of action for related 4-aminoquinolines, such as chloroquine (B1663885), involves the inhibition of autophagy, a cellular recycling process that cancer cells can use to survive stress, and the induction of apoptosis (programmed cell death). nih.gov
| Compound ID | R1 (at C-2) | R2 (at C-4) | H-460 | HT-29 | HepG2 | SGC-7901 |
| 8e | 4-Methoxystyryl | N,N-dimethylethylenediamine | 0.03 | 0.55 | 0.33 | 1.24 |
| 8f | 3,4-Dimethoxystyryl | N,N-dimethylethylenediamine | 0.05 | 0.82 | 0.56 | 1.83 |
| 8g | 4-Fluorostyryl | N,N-dimethylethylenediamine | 0.12 | 1.24 | 1.03 | 2.66 |
| 13a | ((4-Methylphenyl)sulfonyl)methyl | N,N-dimethylethylenediamine | 12.31 | 20.14 | 18.72 | 30.11 |
| 13b | ((4-Methylphenyl)sulfonyl)methyl | N-(3-aminopropyl)morpholine | 10.29 | 16.53 | 15.69 | 28.52 |
| Gefitinib | - | - | 5.59 | 10.32 | 11.23 | 2.98 |
Investigation of Antimicrobial Efficacy (Antibacterial, Antifungal, Antimycobacterial, Antiplasmodial)
The quinoline scaffold is a cornerstone of antimicrobial drug discovery. biointerfaceresearch.com The most famous examples are the 4-aminoquinoline (B48711) antimalarials like chloroquine and the fluoroquinolone antibiotics. biointerfaceresearch.com
Antibacterial Activity: The antibacterial efficacy of quinolines is profoundly influenced by their substitution pattern. mdpi.com The fluorine atom at the C-6 position, a feature of the parent structure, is known to improve the penetration of the molecule through bacterial cell walls and enhance DNA gyrase inhibition. mdpi.com Various aminoquinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain 4-aminoquinoline derivatives exhibit potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) as low as 0.125 mM. mdpi.com
Antiplasmodial Activity: The 4-aminoquinoline framework is historically significant for its role in combating malaria. rsc.org Compounds like chloroquine interfere with the parasite's ability to detoxify heme within the host's red blood cells. mdpi.com Research continues to explore new 4-aminoquinoline derivatives to overcome widespread resistance in Plasmodium falciparum strains. biointerfaceresearch.commdpi.com
| Activity | Organism | Compound Class | Key Findings | Reference |
| Antibacterial | MRSA | 6-chlorocyclopentaquinolinamine | Potent inhibition with MIC = 0.125 mM. | mdpi.com |
| Antibacterial | S. pyogenes | 2-fluorocycloheptaquinolinamine | Activity with MIC = 0.25 mM. | mdpi.com |
| Antiplasmodial | P. falciparum | 4-aminoquinolines | Core scaffold for antimalarial drugs; new derivatives overcome resistance. | biointerfaceresearch.commdpi.com |
Analysis of Intracellular Oxidative Stress Response
The role of quinoline derivatives in modulating intracellular oxidative stress is complex. Some studies have focused on synthesizing quinoline derivatives with antioxidant properties, capable of scavenging free radicals. rsc.org Conversely, other quinoline-based compounds, particularly in the context of cancer therapy, can induce apoptosis through pathways that may involve the generation of reactive oxygen species (ROS). nih.gov For instance, the anticancer activity of some 4-aminoquinolines is linked to the upregulation of pathways like the RIP3-p62 axis, which is involved in cellular stress responses. nih.gov The specific impact of the this compound scaffold on cellular redox balance has not been extensively reported and remains an area for future investigation.
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. Analysis of various analogs provides a framework for understanding the potential SAR of this compound.
Substitution at C-2: For antiproliferative activity in 4-amino-6-fluoroquinolines, the substituent at the C-2 position is critical. Replacing a small alkyl or sulfonylmethyl group with a larger, conjugated 2-arylvinyl (styryl) system dramatically increases potency against cancer cell lines by over 100-fold. nih.gov This suggests that an extended hydrophobic and electronically favorable group at this position enhances target interaction. nih.gov
Substitution at C-4: In the same series of antiproliferative 4-amino-6-fluoroquinolines, the nature of the amino side chain at C-4 modulates activity and likely influences physicochemical properties like solubility and cell permeability. nih.gov
Substitution at C-6: The presence of a fluorine atom at the C-6 position is a common feature in many potent quinoline-based antibacterial agents. mdpi.com This substitution generally improves cellular uptake in bacteria and enhances the inhibition of target enzymes like DNA gyrase. mdpi.comnih.gov In antiplasmodial 2-styrylquinolines, replacing a C-6 methoxy (B1213986) group with a fluorine atom also resulted in a two-fold increase in activity.
Substitution at C-7: In the context of fluoroquinolone antibiotics, the substituent at the C-7 position is a primary determinant of the antibacterial spectrum. nih.gov A piperazine (B1678402) ring at C-7 often confers better activity against Gram-negative bacteria, while larger or different heterocyclic groups can enhance activity against Gram-positive and anaerobic bacteria. nih.gov
Amino Group Position: The location of the amino group is fundamental. The vast majority of well-characterized bioactive aminoquinolines are 4-amino or 8-amino derivatives. The properties of 2-aminoquinolines are distinct, with studies pointing towards activities like MCHR1 antagonism, which is not typically associated with the 4-amino counterparts. nih.gov
Impact of Substituent Variation on Biological Activity (e.g., Fluorine, Methyl, Amino Substituents)
Fluorine Substituent: The presence of a fluorine atom at the C-6 position is a defining feature of the highly successful fluoroquinolone class of antibiotics. mdpi.com This substitution is known to markedly improve antimicrobial activity. mdpi.com The C-6 fluorine is considered crucial for enhancing bacterial cell penetration and facilitating the binding of the quinolone molecule to its target, the DNA gyrase complex. nih.gov While the C-6 fluorine is a preferred substituent for high activity, research on des-fluoro(6) quinolones has shown that good antibacterial activity can still be achieved, indicating the importance of other substituents on the quinoline ring. nih.govnih.gov
Methyl Substituent: The influence of a methyl group is highly dependent on its position on the quinoline ring. While a methyl group at the 3-position or 8-position can reduce or abolish the activity of 4-aminoquinoline antimalarials, SAR studies on other quinoline derivatives have identified the 4-methyl substituent as a feature in some potent compounds. youtube.come3s-conferences.org For example, a series of 2-aryl-4-methyl-quinoline derivatives have been synthesized and shown to possess significant antibacterial activities. derpharmachemica.com
Amino Substituent: The position of the amino group is a critical determinant of the type of biological activity observed. The 2-aminoquinoline scaffold is a known source of compounds with antileishmanial and potential nNOS inhibitory activity. nih.gov In contrast, the 4-aminoquinoline core is the foundational structure for a major class of antimalarial drugs, including chloroquine. biointerfaceresearch.commdpi.com In 4-aminoquinolines, the amino group serves as the essential attachment point for a basic side chain, which is critical for activity. youtube.com Derivatives of 2-substituted-4-amino-quinolines have also been investigated as potential antifungal agents. nih.gov
The combination of these three substituents in this compound suggests a molecule with potential antimicrobial properties, leveraging the established benefits of the 6-fluoro group while integrating the modulatory effects of the 4-methyl and 2-amino groups.
Positional Effects of Functional Groups on Quinoline Core Activity
The specific placement of functional groups on the quinoline nucleus is paramount to biological efficacy. SAR studies consistently demonstrate that even minor positional shifts of a substituent can lead to dramatic changes in potency and spectrum of activity.
C-2 vs. C-4 Position: As noted, an amino group at the C-2 position often directs activity towards targets like Leishmania parasites, whereas a C-4 amino group is strongly associated with antimalarial activity against Plasmodium falciparum. nih.govmdpi.com For anticancer activity, substitutions at the C-2, C-4, and C-6 positions have been explored, with some 2,4,6-trisubstituted quinolines showing potent activity against various cancer cell lines. biointerfaceresearch.com
C-6 vs. C-7 Position: In the realm of antibacterial quinolones, the C-6 position is famously occupied by a fluorine atom to enhance potency. nih.gov However, the C-7 position is also a vital control site; modifications at C-7 with moieties like piperazinyl or pyrrolidinyl rings are critical for modulating the spectrum of activity, potency, and pharmacokinetic properties. nih.gov In the context of 4-aminoquinoline antimalarials, a halogen at the C-7 position (e.g., 7-chloro in chloroquine) is essential for optimal activity, while placing a halogen at other positions results in inactive compounds. youtube.com
Other Positions (C-5, C-8): Substitutions at other positions also have significant effects. For instance, in 4-aminoquinolines, a methyl group at C-8 leads to a complete loss of antimalarial activity. youtube.com Conversely, for some 6-aminoquinolone antibacterials, a free methyl group at the C-8 position enhances activity against Gram-positive bacteria. oup.com
These findings underscore that the biological profile of this compound is a direct consequence of the specific positional arrangement of its functional groups, which dictates its three-dimensional shape and electronic properties available for target interaction.
Influence of Linker Chains and Pendant Moieties on Biological Modulation
The biological activity of the core this compound structure can be further refined by attaching linker chains and various pendant moieties, typically to the 2-amino group. This strategy is widely used to enhance potency, improve pharmacokinetic profiles, and overcome drug resistance.
Hybrid molecules, which combine the quinoline scaffold with another pharmacophore via a linker, are a common approach. For example, linking 4-aminoquinolines to other antimalarial pharmacophores has been explored as a strategy to combat parasite resistance. mdpi.com Similarly, quinoline derivatives connected by a hydrazone linker have demonstrated good antibacterial activity. researchgate.net
The nature of the pendant group is also critical. Studies on various quinoline cores have shown that adding moieties such as morpholine (B109124) or piperazine can significantly influence biological outcomes, including anticancer and antimicrobial effects. e3s-conferences.orgresearchgate.net The introduction of bulky or hydrophobic aromatic side chains via a linker can enhance interactions with biological targets and improve membrane penetration. nih.gov For instance, in a series of 2-substituted-4-amino-6-halogenquinolines, the introduction of an ethylene (B1197577) linkage between the quinoline nucleus and an aryl moiety strongly improved antiproliferative activity. nih.gov
| Compound | Heterocycle at C-7 | S. aureus ATCC 25923 | E. faecalis ATCC 29212 | E. coli ATCC 25922 |
|---|---|---|---|---|
| CPX (Ciprofloxacin) | Piperazine | 0.250 | 0.250 | 0.013 |
| FQH-1 | Tetrahydro-carbazole | 32 | >128 | 16 |
| FQH-2 | Benzimidazole | 0.5 | 64 | 0.062 |
Investigation of Molecular Mechanisms of Action
Understanding the precise molecular mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves identifying specific cellular targets and elucidating the subsequent downstream effects.
Identification of Specific Biological Targets
The quinoline scaffold is capable of interacting with a diverse range of biological targets, which are largely determined by the substitution pattern.
DNA Gyrase and Topoisomerase IV: For fluoroquinolone antibacterials, the primary and well-established targets are the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for managing DNA topology during replication, and their inhibition leads to bacterial cell death. nih.gov Given the 6-fluoro substitution, these are the most probable targets for any antibacterial activity of this compound.
Heme Polymerization: In the case of antimalarial 4-aminoquinolines, the mechanism does not involve topoisomerases. Instead, these compounds are thought to interfere with the detoxification of heme in the parasite's food vacuole. mdpi.com They inhibit the polymerization of toxic heme into non-toxic hemozoin, leading to a buildup of the toxic form and subsequent parasite death. mdpi.com
Other Targets: The versatility of the quinoline ring allows it to be adapted to hit other targets. Derivatives have been designed as inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC) for anticancer applications. nih.gov Docking studies have also suggested that certain 4-aminoquinoline derivatives may target Penicillin Binding Protein (PBP2a), a key enzyme in bacterial cell wall synthesis, particularly in MRSA. mdpi.com
Elucidation of Signaling Pathway Perturbations
The disruption of a biological target by a quinoline derivative initiates a cascade of events that constitutes the molecule's mechanism of action.
Inhibition of DNA Replication: The inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones directly stalls the DNA replication fork. nih.gov This action converts the enzyme-DNA complex into an irreversible state, leading to double-strand DNA breaks and triggering a series of events that culminate in bacterial cell death. nih.gov This is a direct cytotoxic mechanism rather than a modulation of a complex signaling pathway.
Induction of Apoptosis: For quinoline derivatives targeting cancer cells, such as PI3K/HDAC inhibitors, the mechanism involves the perturbation of key cellular signaling pathways. Inhibition of these targets can lead to the modulation of downstream proteins like p-AKT and Ac-H3, ultimately resulting in cell cycle arrest and the induction of programmed cell death (apoptosis). nih.gov
Exploration of Interaction with Biomolecules (e.g., DNA)
The ultimate biological effect of these compounds stems from their direct molecular interactions with their targets.
Enzyme-DNA Complex Stabilization: The antibacterial action of fluoroquinolones is a classic example of interaction with a biomolecular complex. The drug does not bind to DNA or the enzyme alone but rather to the transient complex formed between them. nih.gov It forms a ternary complex (drug-enzyme-DNA) that stabilizes the DNA strand breaks created by the enzyme, preventing the re-ligation step and effectively poisoning the enzyme. nih.gov
Heme Binding: Antimalarial 4-aminoquinolines are believed to interact directly with heme molecules through π-π stacking and coordination bonds, preventing their sequestration into the inert hemozoin crystal. mdpi.com
Enzyme Active Site Binding: For quinoline derivatives that act as enzyme inhibitors (e.g., PI3K, HDAC, PBP2a), the interaction involves binding to the active site or an allosteric site on the protein. Molecular docking studies for 4-aminoquinolines targeting PBP2a suggest that binding is achieved through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts with key amino acid residues in the binding pocket. mdpi.com
| Compound | Substituent at C-2 | IC50 (µM) |
|---|---|---|
| Reference | 2-n-propylquinoline | ~100-250 |
| Optimized Compound | (E)-3-quinolin-2-yl-acrylonitrile | ~2-4 |
Future Research Directions and Translational Perspectives
Development of Novel Quinoline-Based Chemical Libraries
A primary future direction involves the expansion of the chemical space around the 6-Fluoro-4-methyl-quinolin-2-ylamine core. The development of diverse chemical libraries is crucial for exploring structure-activity relationships (SAR) and identifying new compounds with enhanced potency and selectivity. rsc.org
Synthesis Strategies: Modern synthetic methodologies can be employed to generate a wide array of analogues. The functionalization of the quinoline (B57606) ring is a key strategy for creating these libraries. rsc.org Techniques such as C-H bond functionalization offer precise and efficient ways to introduce various substituents, expanding the pharmacological profile of the derivatives. rsc.org Other established methods can also be adapted to create diversity. rsc.org
Table 1: Synthetic Methodologies for Quinoline Derivatives
| Synthesis Method | Description | Potential Application for this compound |
|---|---|---|
| Classical Synthesis | Includes well-known reactions like Skraup, Doebner-von Miller, and Friedländer synthesis to construct the core quinoline scaffold. rsc.orgrsc.org | Can be used to create the initial core structure before further modifications. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction times and improve yields, aligning with green chemistry principles. frontiersin.org | Enables rapid generation of a library of derivatives by modifying the core structure. |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance reaction rates and efficiency, particularly in multicomponent reactions. frontiersin.org | Facilitates the efficient synthesis of complex analogues in aqueous media. |
| C-H Bond Functionalization | Allows for the direct introduction of functional groups at specific carbon-hydrogen bonds on the quinoline ring, offering high selectivity. rsc.org | Can be used to precisely modify the quinoline core at various positions to probe SAR. |
| Molecular Hybridization | Involves combining the quinoline scaffold with other known bioactive moieties (e.g., chalcone, oxadiazole) to create hybrid molecules. nih.govnih.gov | Could lead to compounds with dual modes of action or improved activity profiles. |
By systematically applying these synthetic strategies, researchers can generate extensive libraries of compounds derived from this compound, which can then be screened for various biological activities.
Advanced Lead Compound Identification and Optimization Strategies
Once a diverse chemical library is established, the next critical step is the identification and optimization of lead compounds. This process involves a combination of computational and experimental techniques to select candidates with the most promising therapeutic profiles.
Structure-Activity Relationship (SAR) Analysis: Preliminary screening of the chemical library will generate data to establish SAR. This analysis helps identify which structural modifications lead to improved biological activity. For instance, studies on other quinoline derivatives have shown that the type and position of substituents significantly influence their therapeutic effects, such as anticancer or antibacterial activity. frontiersin.orgnih.gov For example, introducing bulky substituents at certain positions can enhance antiproliferative activity, while adding flexible side chains might improve water solubility. frontiersin.org
Computational and In-Silico Methods: Computational tools are invaluable for accelerating the lead optimization process.
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method can be used to build models that correlate the 3D structure of the quinoline derivatives with their biological activity, helping to predict the potency of new, unsynthesized compounds. nih.govmdpi.com
Molecular Docking: This technique simulates the binding of a compound to the active site of a biological target (e.g., an enzyme or receptor). It can provide insights into the binding mode and affinity, guiding the design of more potent inhibitors. mdpi.comnih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In-silico tools can predict the pharmacokinetic and toxicity profiles of compounds early in the discovery process, helping to prioritize candidates with favorable drug-like properties. researchgate.netnih.gov
These in-silico approaches, combined with experimental validation, create an iterative cycle of design, synthesis, and testing that can efficiently lead to the development of optimized drug candidates. researchgate.net
Investigating Pharmacokinetic Stability and Metabolic Pathways for Research Compounds
A crucial aspect of translating a research compound into a viable therapeutic is understanding its behavior in a biological system. Therefore, a thorough investigation of the pharmacokinetic stability and metabolic pathways of derivatives of this compound is essential.
The pharmacokinetic properties of fluoroquinolones, a related class of compounds, are generally characterized by good oral bioavailability, extensive tissue distribution, and elimination through both renal and non-renal routes. nih.govresearchgate.net However, each derivative possesses unique parameters. nih.gov
Metabolic Stability: The biotransformation of quinoline compounds often occurs in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov In vitro studies using liver microsomes from various species can provide initial data on metabolic stability and clearance rates. nih.gov Identifying the major metabolites is also critical, as they may have their own biological activity or contribute to toxicity. nih.gov For some fluoroquinolones, metabolic alterations can result in compounds with significantly reduced microbiological activity. nih.gov
Table 2: Key Pharmacokinetic Parameters for Evaluation
| Parameter | Description | Importance |
|---|---|---|
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines how much of the drug is available to exert its therapeutic effect. |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-Life | The time required for the concentration of the drug in the body to be reduced by one-half. | Influences dosing frequency. |
| Clearance | The rate at which a drug is removed from the body. | Determines the maintenance dose required to achieve a steady-state concentration. |
Understanding these parameters is vital for designing compounds that can reach their intended target in sufficient concentrations and for a duration adequate to produce a therapeutic effect. nih.gov
Exploration of New Methodologies for Biological Evaluation
To fully characterize the therapeutic potential of novel this compound derivatives, a broad and sophisticated range of biological evaluation methods must be employed. This goes beyond simple cytotoxicity assays to explore specific mechanisms of action and potential therapeutic applications.
Screening Models: The synthesized compounds should be evaluated against a diverse panel of biological targets.
Anticancer Activity: Screening against various cancer cell lines (e.g., lung, breast, colon) can identify compounds with antiproliferative effects. researchgate.netbiointerfaceresearch.com Further assays can investigate the mechanism, such as induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis. researchgate.net
Antimicrobial Activity: Testing against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, can reveal potential as anti-infective agents. nih.govnih.gov
Enzyme Inhibition: Given that many quinoline-based drugs act as kinase inhibitors, screening against a panel of kinases implicated in diseases like cancer is a promising avenue. nih.govrsc.org
Advanced Evaluation Techniques:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large chemical libraries against specific biological targets, quickly identifying active compounds.
Phenotypic Screening: This approach assesses the effect of a compound on the phenotype of a cell or organism, without a preconceived target, which can lead to the discovery of novel mechanisms of action. nih.gov
Target-Based Screening: This involves testing compounds against a specific, validated biological target known to be involved in a disease process. rsc.org
Table 3: Examples of Biological Evaluation Assays for Quinoline Derivatives
| Assay Type | Target/Purpose | Example Application |
|---|---|---|
| MTT Assay | Measures cell viability and proliferation. | Initial screening for cytotoxic effects against cancer cell lines. nih.gov |
| Flow Cytometry | Analyzes cell cycle distribution and apoptosis. | Determining if a compound induces cell cycle arrest or programmed cell death. rsc.org |
| Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | Assessing the antibacterial or antifungal potency of new compounds. nih.gov |
| Kinase Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific kinase enzyme. | Identifying potential kinase inhibitors for cancer therapy. nih.gov |
| MRP2 Inhibition Assay | Evaluates the inhibition of Multidrug Resistance Protein 2, a transporter involved in drug resistance. | Identifying compounds that could reverse drug resistance in cancer cells. nih.gov |
Utilizing a combination of these methodologies will provide a comprehensive understanding of the biological activity of the newly synthesized quinoline derivatives.
Integration of Multi-omics Data for Comprehensive Mechanism Elucidation
To gain a holistic understanding of how derivatives of this compound exert their effects at a systems level, the integration of multi-omics data is a powerful and necessary future direction. nih.gov This systems biology approach moves beyond a single target or pathway to create a comprehensive molecular profile of a compound's activity. scispace.comfrontiersin.org
Omics Technologies:
Genomics: Identifies genetic factors that may influence drug response.
Transcriptomics: Measures changes in gene expression (mRNA levels) in response to compound treatment, revealing which cellular pathways are affected.
Proteomics: Analyzes changes in the levels and post-translational modifications of proteins, providing a direct link to cellular function.
Metabolomics: Studies the global profile of metabolites, offering a snapshot of the metabolic state of a cell or organism following drug exposure.
By integrating data from these different layers, researchers can construct detailed models of the molecular mechanisms of action. nih.gov For example, integrating transcriptomics and proteomics data can reveal how a compound alters signaling pathways that lead to an observed phenotype, such as cell death in cancer cells. nih.gov This approach can help in identifying novel drug targets, understanding mechanisms of drug resistance, and discovering biomarkers to predict patient response. nih.govnih.gov
The use of bioinformatics platforms and network analysis tools is essential for interpreting these large and complex datasets. nih.gov This integrated approach can uncover unexpected connections and provide a deeper, more nuanced understanding of a compound's biological impact, ultimately guiding its translation from a laboratory curiosity to a clinical candidate. springernature.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Fluoro-4-methyl-quinolin-2-ylamine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted quinoline precursors. A common approach includes:
Cyclization : Condensation of fluoro-substituted aniline derivatives with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core.
Functionalization : Introduction of the methyl group at the 4-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions.
Amination : Substitution at the 2-position using ammonia or protected amine sources under nucleophilic conditions .
Key Considerations : Optimize reaction temperatures (e.g., 80–120°C for cyclization) and solvent systems (e.g., DMF or THF) to improve yields. Purification via column chromatography or recrystallization is critical for isolating the pure compound .
Q. How should researchers characterize this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluoro and methyl groups). The fluorine atom induces distinct deshielding effects on adjacent protons .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₉FN₂, 176.19 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry and hydrogen-bonding interactions, as demonstrated for structurally analogous quinoline derivatives .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via HPLC; the electron-withdrawing fluoro group enhances stability compared to non-fluorinated quinolines .
Advanced Research Questions
Q. How do reaction mechanisms differ for electrophilic substitution in this compound compared to non-fluorinated analogs?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The fluorine atom at the 6-position deactivates the ring, directing electrophiles to the 5- or 8-positions. Use nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) to introduce functional groups. Monitor regioselectivity via LC-MS and compare with computational models (e.g., DFT calculations) .
- Contradictions : Some studies report unexpected substitution at the 3-position due to steric effects from the methyl group; validate with isotopic labeling or kinetic studies .
Q. What strategies are effective for evaluating the antitumor activity of this compound derivatives?
- Methodological Answer :
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and assess IC₅₀ values.
- Mechanistic Studies :
- Microtubule Disruption : Use immunofluorescence to observe tubulin polymerization inhibition.
- Apoptosis Assays : Measure caspase-3/7 activation via fluorometric kits .
- Data Interpretation : Compare results across cell lines to identify structure-activity relationships (SAR). For example, methyl substitution at the 4-position may enhance cytotoxicity but reduce solubility .
Q. How can researchers resolve contradictions in reported biological activity data for quinolin-2-ylamine derivatives?
- Methodological Answer :
- Variable Analysis : Scrutinize assay conditions (e.g., cell passage number, serum concentration) that may affect reproducibility.
- Structural Confirmation : Re-characterize compounds from conflicting studies to rule out synthetic impurities or regioisomerism.
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
